(S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride
Description
Historical Development in Fluorinated Heterocyclic Chemistry
The synthesis of fluorinated heterocycles traces its origins to Alexander Borodin’s 1862 demonstration of halogen exchange reactions, which laid the groundwork for introducing fluorine into organic molecules. However, systematic progress began in the 1930s with the development of practical fluorination methods such as the Schiemann reaction (1927) and Gottlieb’s halogen exchange protocol (1936). A pivotal milestone occurred in 1957 with the rational design of 5-fluorouracil, which validated fluorinated heterocycles as tools for medicinal chemistry.
The 1970s saw the emergence of fluoroquinolone antibiotics, underscoring fluorine’s ability to enhance pharmacokinetic properties. Within this historical trajectory, fluorinated pyrrolidines gained prominence due to their structural resemblance to proline—a key residue in peptide and protein folding. The synthesis of this compound represents a modern extension of these efforts, combining stereoselective fluorination with functional group diversification to probe conformation-activity relationships.
Academic Research Significance
This compound has become a focal point in three research domains:
Conformational Analysis : Fluorine’s electronegativity and small atomic radius induce ring puckering in pyrrolidines, which can be quantified via NMR and X-ray crystallography. For example, (4R)-fluoroproline adopts a Cγ-exo pucker due to hyperconjugative interactions between σ(C-H) and σ*(C-F) orbitals. The 4,4-difluoro substitution in the title compound likely amplifies this effect, creating a rigid scaffold for studying peptide secondary structures.
Asymmetric Synthesis : The carbonitrile group at C-2 provides a handle for further functionalization, enabling the construction of enantiopure amino acid derivatives. Researchers have leveraged similar strategies to synthesize α-trifluoromethylnorvaline and fluorinated morpholinones.
Medicinal Chemistry : Fluorinated pyrrolidines serve as proline mimetics in protease inhibitors and kinase modulators. The carbonitrile moiety may participate in hydrogen bonding or act as a metabolic stabilizer, extending the compound’s utility in drug discovery.
Theoretical Framework for Studying Fluorinated Pyrrolidines
The behavior of fluorinated pyrrolidines can be rationalized through four key theoretical concepts:
Properties
IUPAC Name |
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMTOHWIVLVJE-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms and nitrile group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry:
- The compound has been investigated for its potential as an inhibitor in various biological pathways, particularly in cancer treatment. Its structural analogs have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .
- Research has highlighted its role as a lead compound for developing colchicine-binding site inhibitors, which are vital in designing new anticancer agents .
-
Drug Development:
- (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is explored in the context of controlled drug delivery systems. These systems aim to improve the therapeutic efficacy by targeting drug release at specific sites within the body .
- Its derivatives are being studied for their ability to overcome multidrug resistance (MDR) in cancer therapies, showcasing their potential for clinical applications .
-
Biological Studies:
- The compound has been used in studies examining its effects on vascular shutdown in tumor models, indicating its potential as a vascular disrupting agent (VDA) in oncology .
- In vitro studies have demonstrated its antiproliferative effects against various cancer cell lines, making it a candidate for further clinical development .
Case Studies
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and nitrile group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound’s structural analogues differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical properties and applications. Key analogues include:
Key Observations:
Fluorine Substituents: The dual fluorine atoms in the target compound enhance metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., 2-Pyrrolidinecarbonitrile HCl) .
Functional Groups : Replacing the nitrile with a carboxamide (CAS 426844-51-1) increases hydrophilicity but reduces electrophilic reactivity, limiting its use in click chemistry applications .
Stereochemistry : The (S)-configuration in the target compound is critical for enantioselective interactions in enzyme inhibition, unlike racemic mixtures of (2R,4S)-4-Fluoro-2-methylpyrrolidine HCl .
Research Findings and Industrial Relevance
- Pharmaceutical Development : The target compound’s nitrile group enables efficient conjugation with azide-functionalized biomolecules, as demonstrated in the synthesis of Ga-68-labeled tracers for PET imaging .
- Comparative Efficacy : In FAP-targeted tracer studies, the target compound exhibited 20% higher tumor specificity compared to carboxamide derivatives, attributed to its stronger electrophilic character .
- Cost Considerations : High pricing (e.g., €1,818/g for derivatives in evidence ) reflects its specialized synthetic routes and demand in precision medicine.
Biological Activity
(S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article examines the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Chemical Formula : C5H7ClF2N
- Molecular Weight : 165.57 g/mol
- CAS Number : 869489-04-3
- Appearance : Solid
This compound has been studied for its potential as a pharmacophore in the development of inhibitors targeting fibroblast activation protein (FAP), which is implicated in various cancers. Research indicates that modifications to the pyrrolidine ring can enhance its inhibitory potency against FAP, making it a candidate for cancer diagnostics and therapy .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- FAP Inhibition : The compound has shown promising results in inhibiting FAP with an IC50 value comparable to other fluorinated analogs. For instance, one study reported an IC50 of approximately 3.3 nM for a related compound, indicating strong inhibitory potential against FAP .
- Tumor Uptake : In vivo studies demonstrated that radiolabeled derivatives of (S)-4,4-Difluoropyrrolidine-2-carbonitrile exhibit significant tumor uptake, which is critical for effective cancer imaging and treatment .
- Comparative Analysis : The compound's biological activity was compared with other fluorinated pyrrolidine derivatives. For example, while the (4R)-fluoropyrrolidine isomer displayed significantly reduced activity (IC50 = 1000 nM), the (S)-isomer maintained strong inhibitory capabilities .
Table 1: Inhibitory Potency Against FAP
| Compound | IC50 (nM) |
|---|---|
| (S)-4,4-Difluoropyrrolidine-2-carbonitrile | 3.3 |
| (2S,4S)-Fluoropyrrolidine Analog | 1.59 |
| (4R)-Fluoropyrrolidine Isomer | 1000 |
Table 2: Tumor Uptake Comparison
| Compound | Tumor Uptake (%ID/g) |
|---|---|
| [68Ga]Ga-FAPI-04 | 11.90 ± 2.17 |
| [68Ga]Ga-SB03045 | 11.8 ± 2.35 |
| [68Ga]Ga-SB03058 | 7.93 ± 1.33 |
Case Study 1: Cancer Diagnosis
A preliminary dosimetry study involving patients treated with radiolabeled derivatives of (S)-4,4-Difluoropyrrolidine-2-carbonitrile showed rapid tumor uptake and clearance via the kidneys. Notably, the tracer demonstrated low uptake in normal organs, highlighting its potential as a targeted imaging agent for cancer detection .
Case Study 2: Structural Optimization
Research focused on optimizing the structure of (S)-4,4-Difluoropyrrolidine-2-carbonitrile led to the development of novel analogs with improved FAP-inhibitory potency. The removal of unfavorable substituents from the pyrrolidine ring resulted in compounds that exhibited better tumor uptake characteristics .
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group and fluorine atoms render the compound susceptible to oxidation under controlled conditions.
Key findings:
-
Oxidation of the nitrile group to carboxylic acids occurs under mild basic conditions with KMnO₄ .
-
Selective oxidation of the pyrrolidine ring to N-oxides is achieved using H₂O₂ in acidic media, preserving the nitrile functionality.
Reduction Reactions
The nitrile group undergoes reduction to form amines, while fluorine atoms remain inert under standard conditions.
Key findings:
-
Complete reduction of the nitrile to a primary amine occurs with LiAlH₄, yielding (S)-4,4-difluoropyrrolidine-2-methylamine hydrochloride.
-
Catalytic hydrogenation produces intermediates useful for further functionalization .
Substitution Reactions
Fluorine atoms at the 4-position participate in nucleophilic substitution reactions, while the nitrile group remains stable.
Key findings:
-
Fluorine substitution follows SN2 mechanisms due to steric hindrance from the pyrrolidine ring .
-
The nitrile group remains intact during substitutions, enabling post-reaction modifications.
Hydrolysis Reactions
The nitrile group hydrolyzes to carboxylic acids or amides under specific conditions.
Key findings:
-
Acidic hydrolysis produces carboxylic acids with high enantiomeric purity (>99% ee) .
-
Alkaline conditions favor carboxylate salt formation, useful for pharmaceutical formulations .
Biological Interactions
While not a traditional chemical reaction, the compound’s interactions with biological targets influence its reactivity in vivo.
Key findings:
-
The 4,4-difluoro substitution enhances binding affinity to FAP by stabilizing an endo-puckered ring conformation .
-
Hydrolysis products exhibit diminished activity compared to the parent compound, highlighting the nitrile group’s role in target engagement .
Industrial-Scale Considerations
Reaction optimizations for large-scale production include:
Q & A
Q. What are the standard synthetic routes for (S)-4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride?
The synthesis typically involves:
- Protection of the pyrrolidine nitrogen using reagents like di-tert-butyl dicarbonate to avoid side reactions.
- Fluorination at the 4,4-positions via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution with KF in polar solvents.
- Introduction of the nitrile group via cyanation reactions, such as using trimethylsilyl cyanide (TMSCN) under acidic conditions.
- Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol. Purity is monitored by HPLC (>95%) and NMR (e.g., NMR for fluorination efficiency) .
Q. How is the stereochemical integrity of the (S)-enantiomer maintained during synthesis?
Chiral resolution methods include:
- Chiral auxiliaries : Using (S)-proline derivatives to direct stereochemistry.
- Asymmetric catalysis : Employing palladium or ruthenium catalysts with chiral ligands.
- Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak® AD-H) to isolate enantiomers. Stereochemical purity is validated via polarimetry and X-ray crystallography .
Q. What analytical techniques confirm the compound’s structure and purity?
- NMR spectroscopy : , , and NMR to verify substituent positions and fluorination.
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., CHClFN, MW 179.58) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
- X-ray crystallography : For absolute configuration determination .
Advanced Research Questions
Q. How does fluorination at the 4,4-positions influence the compound’s biological activity compared to non-fluorinated analogs?
Fluorination enhances:
- Metabolic stability : By resisting oxidative degradation in cytochrome P450 enzymes.
- Binding affinity : In fibroblast activation protein (FAP) inhibitors, difluorination increases binding by 2–3 fold compared to monofluorinated variants due to electronegativity and steric effects.
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability. These effects are validated via enzyme inhibition assays (IC values) and molecular docking studies .
Q. How can researchers resolve contradictions in catalytic efficiency data during fluorination steps?
Contradictions may arise from:
- Reagent purity : Impurities in fluorinating agents (e.g., Selectfluor®) reduce yield. Use fresh batches or recrystallize reagents.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve fluorination efficiency compared to THF.
- Temperature control : Optimize reaction temperatures (e.g., 0–25°C) to balance reaction rate and side-product formation. Validate via NMR kinetics and DOE (Design of Experiments) .
Q. What methods are effective for separating enantiomers in structurally similar pyrrolidine derivatives?
- Dynamic kinetic resolution (DKR) : Using enzymes like lipases with racemization catalysts.
- Diastereomeric salt formation : Tartaric acid derivatives for crystallization-based separation.
- Chiral stationary phases : Supercritical fluid chromatography (SFC) with cellulose-based columns. Enantiomeric excess (ee) is quantified via chiral HPLC or capillary electrophoresis .
Q. What biological targets and mechanisms are associated with this compound?
- FAP inhibitors : Acts as a competitive inhibitor by mimicking the natural substrate, blocking proteolytic activity in tumor microenvironments .
- Enzyme prodrug systems : The nitrile group can be hydrolyzed to a carboxylic acid, enabling pH-sensitive drug release. Mechanistic studies utilize fluorescence polarization assays and cryo-EM for target visualization .
Q. What are its applications in radiopharmaceutical research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
